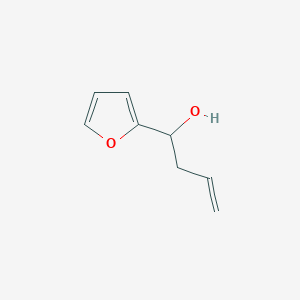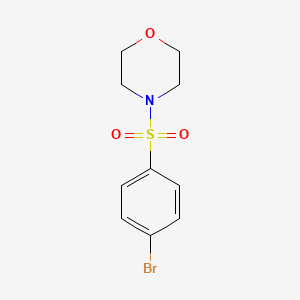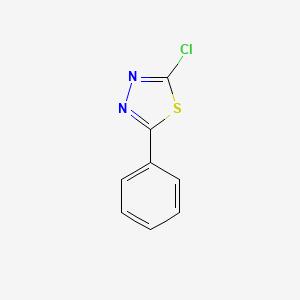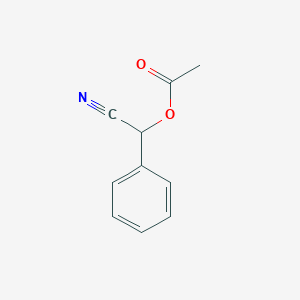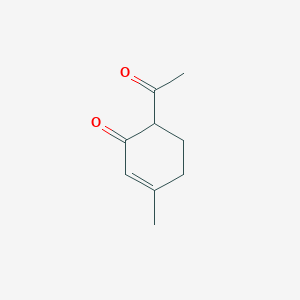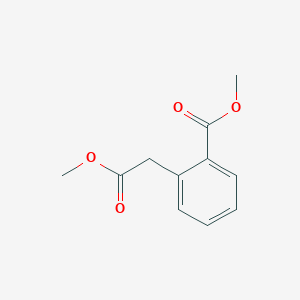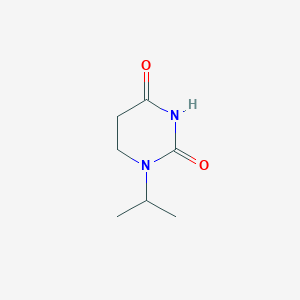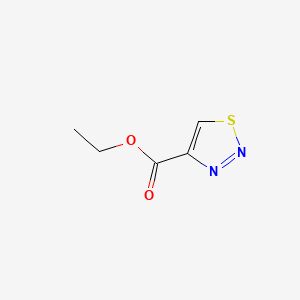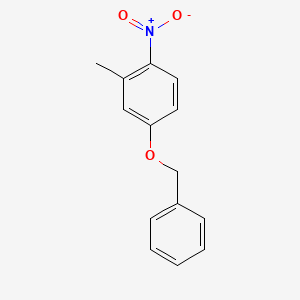
4-(Benzyloxy)-2-methyl-1-nitrobenzene
Vue d'ensemble
Description
Benzyloxy compounds are generally organic chemical compounds containing a benzyloxy functional group (–O–CH2–C6H5). They are often used in organic synthesis .
Synthesis Analysis
The synthesis of benzyloxy compounds often involves the reaction of a benzyl chloride with an alcohol in the presence of a base . The exact synthesis process for “4-(Benzyloxy)-2-methyl-1-nitrobenzene” would depend on the specific reactants and conditions used.Molecular Structure Analysis
The molecular structure of benzyloxy compounds is characterized by the presence of a benzyloxy group attached to a benzene ring . The exact structure of “4-(Benzyloxy)-2-methyl-1-nitrobenzene” would depend on the positions of the benzyloxy, methyl, and nitro groups on the benzene ring.Chemical Reactions Analysis
Benzyloxy compounds can undergo a variety of chemical reactions, including oxidation, reduction, and various substitution reactions . The specific reactions that “4-(Benzyloxy)-2-methyl-1-nitrobenzene” can undergo would depend on the specific compound and the reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of benzyloxy compounds can vary widely depending on the specific compound. For example, some benzyloxy compounds are solid at room temperature, while others are liquid. The exact properties of “4-(Benzyloxy)-2-methyl-1-nitrobenzene” would depend on the specific compound.Applications De Recherche Scientifique
Liquid Crystal Development
“4-(Benzyloxy)-2-methyl-1-nitrobenzene” is utilized in the synthesis of new liquid-crystalline compounds. These compounds exhibit mesomorphic properties that are valuable in the development of displays and sensors. The benzyloxy group plays a crucial role in stabilizing the liquid crystalline phase, which is essential for materials used in electronic visual displays .
Antimicrobial Agents
This compound serves as a precursor in the synthesis of novel chalcone derivatives. These derivatives have demonstrated significant antimicrobial activity, making them potential candidates for the development of new antibacterial and antifungal medications .
Asymmetric Synthesis
The compound is used in asymmetric synthesis, which is a critical process in creating chiral molecules. Chirality is a key factor in pharmaceuticals, as the orientation of molecules can affect drug efficacy and safety.
Catalysis
In the field of catalysis, “4-(Benzyloxy)-2-methyl-1-nitrobenzene” is employed to develop catalysts that can enhance reaction rates or enable new pathways for chemical reactions. This has implications for industrial processes and the synthesis of complex organic molecules.
Drug Development
As a chiral building block, this compound is instrumental in drug development. It helps in constructing the molecular architecture of drugs, particularly those with complex structures requiring specific spatial arrangements.
Dye Synthesis
The benzyloxy moiety is integral in the synthesis of hetaryl-azophenol dyes. These dyes have applications in polyester fiber dyeing and are also used in the rubber industry for coloring purposes .
Safety And Hazards
The safety and hazards associated with benzyloxy compounds can vary widely depending on the specific compound. Some benzyloxy compounds can be harmful if swallowed or inhaled, and can cause skin and eye irritation . The exact safety and hazards of “4-(Benzyloxy)-2-methyl-1-nitrobenzene” would depend on the specific compound.
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-1-nitro-4-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-11-9-13(7-8-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAXHOUGHZKSRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60945105 | |
| Record name | 4-(Benzyloxy)-2-methyl-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-2-methyl-1-nitrobenzene | |
CAS RN |
22424-58-4 | |
| Record name | 2-Methyl-1-nitro-4-(phenylmethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22424-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 22424-58-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86149 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Benzyloxy)-2-methyl-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



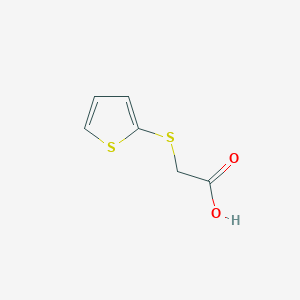
![6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1266797.png)

